molecular formula C11H12FN B14792899 8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B14792899
M. Wt: 177.22 g/mol
InChI Key: IBFZMWGTEUFNIF-UHFFFAOYSA-N
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Description

8’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound with the molecular formula C11H12FN It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 8’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate isoquinoline and cyclopropane derivatives.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the spiro compound.

    Catalysts and Reagents: Commonly used catalysts include palladium or platinum-based catalysts, and reagents such as fluorinating agents are used to introduce the fluorine atom.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

8’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

8’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 8’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

8’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] can be compared with other spiro compounds, such as:

    2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-ol: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical and biological properties.

    Spiro[cyclopropane-1,4’-isoquinoline] derivatives: Various derivatives with different substituents on the isoquinoline or cyclopropane rings can exhibit unique reactivity and applications.

The uniqueness of 8’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

8-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]

InChI

InChI=1S/C11H12FN/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11/h1-3,13H,4-7H2

InChI Key

IBFZMWGTEUFNIF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2C=CC=C3F

Origin of Product

United States

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